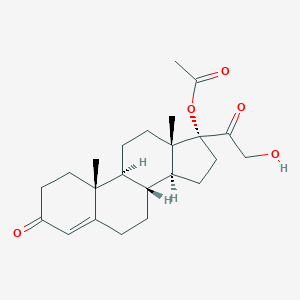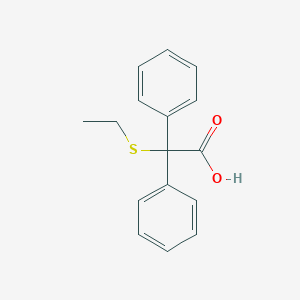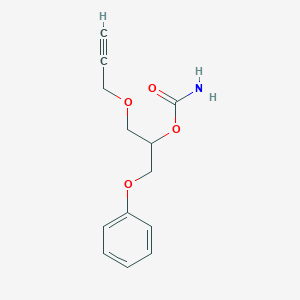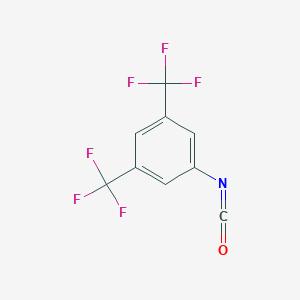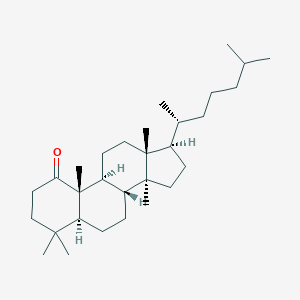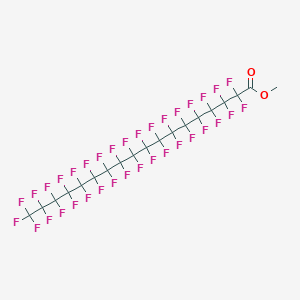![molecular formula C9H9NO B092608 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one CAS No. 17303-53-6](/img/structure/B92608.png)
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one, also known as ATD, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. ATD has been shown to have potential applications in a variety of fields, including cancer research and sports medicine.
Wirkmechanismus
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one works by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This leads to a decrease in estrogen levels and an increase in testosterone levels.
Biochemische Und Physiologische Effekte
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has also been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen.
Vorteile Und Einschränkungen Für Laborexperimente
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has several advantages for use in lab experiments. It is a potent inhibitor of the aromatase enzyme, which makes it a useful tool for studying the effects of estrogen on various biological processes. However, 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one also has limitations, as it can be difficult to obtain in large quantities and may be expensive.
Zukünftige Richtungen
There are several future directions for research on 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one. One area of interest is the potential use of 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one in sports medicine, as it has been shown to increase testosterone levels in men. However, more research is needed to determine the safety and efficacy of 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one in this context. Additionally, further studies are needed to determine the optimal synthesis method for 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one and to develop more efficient methods for its production.
Synthesemethoden
The synthesis of 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one involves several steps, including the reaction of 2,5-dimethylpyrazine with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting compound is then treated with acetic anhydride and sodium acetate to yield 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one.
Wissenschaftliche Forschungsanwendungen
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has also been investigated for its potential use in sports medicine, as it has been shown to increase testosterone levels in men.
Eigenschaften
CAS-Nummer |
17303-53-6 |
|---|---|
Produktname |
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4-azatricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
InChI |
InChI=1S/C9H9NO/c11-9-8-6-3-1-5(10-9)2-4-7(6)8/h1-8H,(H,10,11) |
InChI-Schlüssel |
LMFOHXXABAIJCQ-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C2C(=O)NC1C=C3 |
Kanonische SMILES |
C1=CC2C3C2C(=O)NC1C=C3 |
Synonyme |
4-Azatricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



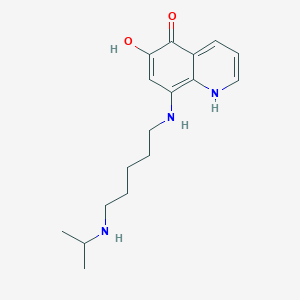
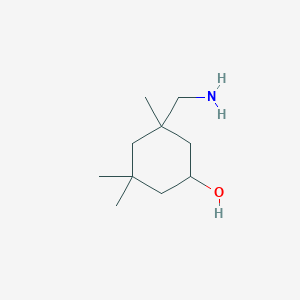
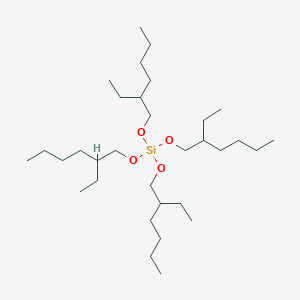
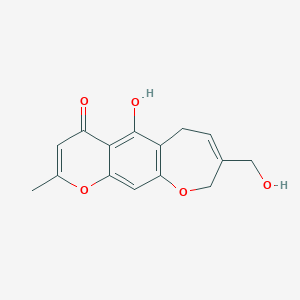
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
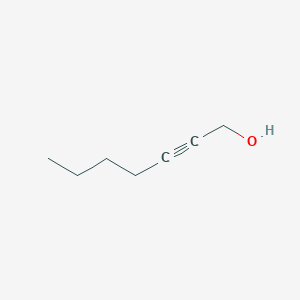
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)

